3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H31N3O5 and its molecular weight is 453.539. The purity is usually 95%.
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Biological Activity
The compound 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups including a pyridine ring, a furan moiety, and piperazine derivatives which are known to influence its biological activity. The structural formula can be summarized as follows:
- Molecular Formula : C22H30N2O4
- Molecular Weight : 398.49 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing piperazine have been shown to inhibit the activation of NF-kappa B signaling pathways, leading to reduced inflammation markers in vitro.
Table 1: Summary of Anti-inflammatory Studies
Study | Compound | IC50 (µM) | Mechanism |
---|---|---|---|
Piperazine Derivative | 25.0 | NF-kappa B inhibition | |
Similar Compound | 30.5 | Cytokine suppression |
Anti-cancer Activity
The compound's potential as an anti-cancer agent has been investigated through various assays. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways.
Table 2: Anti-cancer Efficacy
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may modulate several signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of this compound in specific biological contexts:
- Neuroprotection : A study focused on neurodegenerative models showed that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro.
- Antimicrobial Activity : In vitro tests revealed moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-17-14-20(29)23(25(30)28(17)16-19-6-5-13-33-19)24(27-11-9-26(2)10-12-27)18-7-8-21(31-3)22(15-18)32-4/h5-8,13-15,24,29H,9-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPGRXGTHHMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.